molecular formula C14H24N4O B11735954 3-Amino-N-butyl-1-cyclopentyl-n-methyl-1H-pyrazole-4-carboxamide

3-Amino-N-butyl-1-cyclopentyl-n-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B11735954
M. Wt: 264.37 g/mol
InChI Key: ANZDYVGDNNBWLI-UHFFFAOYSA-N
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Description

3-Amino-N-butyl-1-cyclopentyl-n-methyl-1H-pyrazole-4-carboxamide is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in medicinal chemistry and organic synthesis due to their unique structural properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-butyl-1-cyclopentyl-n-methyl-1H-pyrazole-4-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring.

    Substitution Reactions:

    Amidation: The final step involves the formation of the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-butyl-1-cyclopentyl-n-methyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Amino-N-butyl-1-cyclopentyl-n-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but it is known to influence various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-N-butyl-1-cyclopentyl-n-methyl-1H-pyrazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C14H24N4O

Molecular Weight

264.37 g/mol

IUPAC Name

3-amino-N-butyl-1-cyclopentyl-N-methylpyrazole-4-carboxamide

InChI

InChI=1S/C14H24N4O/c1-3-4-9-17(2)14(19)12-10-18(16-13(12)15)11-7-5-6-8-11/h10-11H,3-9H2,1-2H3,(H2,15,16)

InChI Key

ANZDYVGDNNBWLI-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C)C(=O)C1=CN(N=C1N)C2CCCC2

Origin of Product

United States

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